molecular formula C14H17N3O3S2 B2860268 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923401-74-5

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2860268
CAS RN: 923401-74-5
M. Wt: 339.43
InChI Key: GXFMASHSZJCQSZ-UHFFFAOYSA-N
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Description

“1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a compound that belongs to the benzothiazole class . Benzothiazoles have been found to have diverse biological activities and are used in the synthesis of a wide range of therapeutic agents .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral and Anti-HIV Applications: Synthesis and evaluation of derivatives for potential anti-HIV properties have been explored. For instance, derivatives were synthesized targeting non-nucleoside reverse transcriptase inhibitors, showing promise in anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi et al., 2007).
  • Antidepressant Mechanisms: Studies on novel antidepressants, like Lu AA21004, involved understanding the oxidative metabolism pathways, highlighting the role of CYP450 enzymes in drug metabolism (Hvenegaard et al., 2012).
  • Anti-inflammatory Properties: Compounds synthesized from piperazine showed significant in-vitro and in-vivo anti-inflammatory activity, indicating potential for therapeutic applications (Ahmed et al., 2017).
  • Electrochemical Synthesis Approaches: Electrochemical methods have been utilized for synthesizing derivatives, offering insights into green chemistry approaches for complex organic syntheses (Nematollahi et al., 2014).

Drug Metabolism and Pharmacokinetics

  • Metabolic Pathways: Detailed studies on the metabolic pathways of novel compounds, such as the identification of cytochrome P450 enzymes involved in the metabolism of antidepressants, provide a foundation for understanding drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Novel Synthesis and Characterization Techniques

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been highlighted as a green and efficient method for the synthesis of complex molecules, demonstrating its utility in the rapid synthesis of derivatives with potential biological activities (Said et al., 2020).

Antimicrobial and Antitubercular Activity

  • Antimycobacterial Activity: The synthesis and evaluation of derivatives for anti-tubercular activity against Mycobacterium tuberculosis have been explored, identifying compounds with promising MIC values, suggesting their potential in combating tuberculosis (Naidu et al., 2014).

Future Directions

Benzothiazole derivatives have shown potential in various therapeutic applications, including as anti-tubercular compounds . The future research directions could involve further exploration of the therapeutic potential of “1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” and its derivatives, as well as the development of more efficient synthesis methods.

properties

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMASHSZJCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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